1-Ethoxy-4-ethyl-2-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-ethoxy-4-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
FUXQOPCFSOIUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Approaches for 1 Ethoxy 4 Ethyl 2 Methoxybenzene
Classical Etherification Protocols for the Introduction of Alkoxy Moieties
The formation of the ether linkages (ethoxy and methoxy (B1213986) groups) is a critical step in the synthesis of 1-ethoxy-4-ethyl-2-methoxybenzene. Classical methods, particularly the Williamson ether synthesis, remain a cornerstone for this transformation.
Williamson Ether Synthesis from Phenolic Precursors
The Williamson ether synthesis is a widely employed and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.comlearncbse.in The reaction proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. byjus.comyoutube.com
For the synthesis of this compound, a suitable phenolic precursor is required. A logical starting material would be 4-ethyl-2-methoxyphenol (B121337). chemicalbook.comnist.gov In this approach, the phenolic hydroxyl group is first deprotonated using a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding sodium phenoxide. youtube.comtdcommons.org This phenoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) to displace the halide and form the desired ethoxy group. youtube.com
Reaction Scheme:
Step 1: Deprotonation of 4-ethyl-2-methoxyphenol
Step 2: Nucleophilic attack by the phenoxide on an ethyl halide
An alternative, though potentially less direct, route could involve starting with 2-ethoxy-5-ethylphenol. In this case, the synthesis would necessitate the methylation of the remaining hydroxyl group, again likely proceeding through a Williamson-type reaction with a methylating agent after deprotonation.
The efficiency of the Williamson ether synthesis is highest with primary alkyl halides. byjus.com The use of secondary or tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether. byjus.com
Alkylation Reactions of Aromatic Hydroxyl Groups
Alkylation of aromatic hydroxyl groups is a fundamental process in organic synthesis and is directly applicable to the formation of the ether functionalities in this compound. This can be viewed as a broader category that encompasses the Williamson ether synthesis.
One documented method for the preparation of 2-ethoxyphenol (B1204887) involves the reaction of catechol with diethyl sulfate (B86663) in the presence of aqueous sodium hydroxide and toluene. tdcommons.org This demonstrates the principle of alkylating a phenolic hydroxyl group to form an ethoxy ether. A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted catechol derivative.
Furthermore, gas-phase alkylation of phenols with alcohols over solid acid catalysts represents another approach. unl.edu.arconicet.gov.ar For instance, the ethylation of phenol (B47542) with ethanol (B145695) can be performed to introduce an ethyl group onto the aromatic ring, although this method primarily focuses on C-alkylation rather than O-alkylation (ether formation). unl.edu.arconicet.gov.ar However, O-alkylation to form products like ethyl phenyl ether can occur as a parallel reaction. conicet.gov.ar
Aromatic Functionalization Strategies for Ethyl and Alkoxy Substituents
The introduction and positioning of the ethyl and alkoxy groups on the benzene (B151609) ring are crucial for the successful synthesis of this compound. Electrophilic and nucleophilic aromatic substitution reactions are the primary tools for achieving this.
Electrophilic Aromatic Substitution (EAS) Pathways for Aromatic Ring Derivatization
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for functionalizing aromatic rings. The existing substituents on the ring direct the position of incoming electrophiles. Both alkoxy (methoxy and ethoxy) and alkyl (ethyl) groups are activating and ortho-, para-directing.
In a potential synthesis of this compound, Friedel-Crafts alkylation could be employed to introduce the ethyl group. For example, starting with 2-methoxyphenol (guaiacol), a Friedel-Crafts alkylation using an ethylating agent like ethyl halide in the presence of a Lewis acid catalyst could potentially introduce the ethyl group at the para position to the hydroxyl group, yielding 4-ethyl-2-methoxyphenol. This intermediate could then undergo etherification as described previously.
The alkoxy group is a strongly activating group and directs electrophilic substitution to the ortho and para positions. byjus.com This directing effect is crucial when planning the sequence of reactions to ensure the correct isomer is formed.
Advanced Coupling Reactions for C-C and C-O Bond Formation
Modern synthetic chemistry offers a range of powerful cross-coupling reactions that can be applied to the formation of both the carbon-carbon (C-C) bond of the ethyl group and the carbon-oxygen (C-O) bonds of the ether functionalities. These methods often provide higher yields and greater functional group tolerance compared to classical methods.
For the C-C bond formation, reactions like the Suzuki coupling (using an organoboron reagent), Stille coupling (using an organotin reagent), or Negishi coupling (using an organozinc reagent) could be employed. For example, a bromo-substituted precursor, such as 1-bromo-4-ethoxy-2-methoxybenzene, could be coupled with an ethyl-containing organometallic reagent to introduce the ethyl group.
For the C-O bond formation, the Buchwald-Hartwig amination protocol can be adapted for etherification. This palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers from aryl halides or triflates and alcohols. This method is particularly useful for constructing sterically hindered ethers or when mild reaction conditions are required.
The choice of a specific synthetic route would depend on factors such as the availability of starting materials, desired yield, and the need for regiochemical control. A retrosynthetic analysis would be crucial in devising the most efficient and practical pathway to this compound.
Interactive Data Table of Compounds
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C11H16O2 |
| 4-Ethyl-2-methoxyphenol | 4-Ethyl-2-methoxyphenol | C9H12O2 |
| Ethyl bromide | Bromoethane | C2H5Br |
| Ethyl iodide | Iodoethane | C2H5I |
| 2-Ethoxy-5-ethylphenol | 2-Ethoxy-5-ethylphenol | C10H14O2 |
| Catechol | Benzene-1,2-diol | C6H6O2 |
| Diethyl sulfate | Diethyl sulfate | C4H10O4S |
| Sodium hydroxide | Sodium hydroxide | NaOH |
| Toluene | Toluene | C7H8 |
| Ethyl phenyl ether | Ethoxybenzene | C8H10O |
| Guaiacol | 2-Methoxyphenol | C7H8O2 |
| Sodium methoxide | Sodium methoxide | CH3NaO |
| Sodium ethoxide | Sodium ethoxide | C2H5NaO |
| 1-Bromo-4-ethoxy-2-methoxybenzene | 1-Bromo-4-ethoxy-2-methoxybenzene | C9H11BrO2 |
| p-Methoxyphenetole | 1-Ethoxy-4-methoxybenzene | C9H12O2 |
| p-Ethylphenetole | 1-Ethoxy-4-ethylbenzene | C10H14O |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura type)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them highly suitable for constructing the this compound framework. researchgate.netthieme-connect.de The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents, organoboranes. libretexts.org
The general mechanism for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
A plausible synthetic route to this compound using this method would involve the coupling of an ethylboronic acid derivative with a halogenated 1-ethoxy-2-methoxybenzene (B107308) precursor. For instance, 4-bromo-1-ethoxy-2-methoxybenzene could be coupled with ethylboronic acid. The choice of ligands, bases, and solvents is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, especially with less reactive aryl chlorides. libretexts.orgnih.gov
Research has demonstrated the successful coupling of various alkyltrifluoroborates with aryl chlorides, bromides, and triflates, highlighting the method's broad applicability. nih.gov These reactions tolerate diverse functional groups like ketones, esters, and nitriles, which underscores the chemoselectivity of the Suzuki-Miyaura reaction. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Alkyl Groups with Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent | nih.gov |
| NiCl₂(PCy₃)₂ | PCy₃HBF₄ | K₃PO₄ | Dioxane | 100 | Good to Excellent | nih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | libretexts.org |
This table presents generalized conditions from literature for analogous reactions and is for illustrative purposes.
The development of nickel-catalyzed Suzuki-Miyaura couplings for phenolic derivatives like carbamates and sulfamates further expands the toolkit, offering an alternative to traditional aryl halides. nih.gov These methods showcase the continuous evolution of cross-coupling chemistry for constructing complex aromatic molecules.
Copper-Mediated Etherification and C-C Coupling Approaches
Copper-catalyzed reactions provide a classical yet continually evolving alternative for the synthesis of multi-substituted benzenes. These methods are particularly relevant for forming the ether linkages (C-O bonds) and the ethyl group attachment (C-C bond) in this compound.
Copper-Mediated Etherification (Ullmann Condensation): The formation of aryl ethers via copper-catalyzed coupling, historically known as the Ullmann condensation, is a fundamental transformation. nih.gov Modern protocols have significantly improved upon the harsh conditions of the original reaction. organic-chemistry.org Efficient and mild copper-catalyzed methods for coupling aryl halides with aliphatic alcohols are now available. organic-chemistry.org A key innovation in this area is the use of lithium tert-butoxide (LiOt-Bu) as a base, which can generate the lithium alkoxide in situ, often allowing the alcohol to serve as both reactant and solvent. organic-chemistry.orgorganic-chemistry.org This approach avoids costly ligands and is suitable for large-scale production. organic-chemistry.org
For the synthesis of the target molecule, a di-substituted phenol could be etherified in a stepwise manner. For example, 4-ethyl-2-methoxyphenol could be reacted with an ethyl halide in the presence of a copper catalyst to form the ethoxy group. Various copper sources, including CuI, CuBr, and Cu(OAc)₂, have shown comparable efficiency. organic-chemistry.org
Copper-Catalyzed C-C Coupling: Copper catalysis is also effective for forming C-C bonds. Recent advancements have focused on the cross-coupling of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.govnih.gov For example, a copper-catalyzed method could potentially be used to introduce the ethyl group directly onto a 1-ethoxy-2-methoxybenzene core through a C-H activation strategy, although this would require careful control of regioselectivity. More traditional approaches might involve the coupling of an aryl halide with an organocuprate reagent.
A one-pot, multicomponent protocol involving copper(II)-catalyzed oxidative cross-coupling has been used to synthesize 2-substituted benzimidazoles, demonstrating the power of copper to facilitate complex transformations involving C-H functionalization and cyclization in a single operation. organic-chemistry.org Such strategies highlight the potential for developing highly efficient, convergent routes to complex molecules.
Table 2: Conditions for Copper-Catalyzed Etherification of Aryl Halides
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | None | LiOt-Bu | Alcohol | 80-110 | organic-chemistry.org |
| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 110 | organic-chemistry.org |
| CuCl₂ | None | K₂CO₃ | Diol (reactant) | 130 | rsc.org |
This table presents generalized conditions from literature for analogous reactions and is for illustrative purposes.
Oxidative Coupling Reactions for Ethynylbenzene Derivatives as Analogues
Oxidative coupling reactions provide a powerful method for constructing the core aromatic ring from simpler, non-aromatic precursors. nih.gov Specifically, the cyclization of ethynylbenzene derivatives can serve as an analogous pathway to form highly substituted benzene rings like the one in this compound.
Palladium-catalyzed intermolecular reactions between β-iodo-β-silylstyrenes and terminal alkynes can produce 1,2,3,5-tetrasubstituted benzenes with complete regioselectivity. nih.govacs.org This method involves a cascade of reactions where the silyl (B83357) group plays a crucial role in directing the assembly of the benzene ring. acs.orgacs.org The resulting polysilylated benzenes are versatile intermediates that can be further functionalized. nih.gov
Another approach involves the oxidative coupling of two aromatic compounds, known as the Scholl reaction, which forms a direct C-C bond between two arenes. nih.govresearchgate.net While typically used to create biaryl linkages or polycyclic aromatic hydrocarbons, the underlying principles of C-H activation and C-C bond formation are relevant. Analogous intramolecular cyclodehydrogenation reactions of strategically designed precursors can also lead to the formation of complex aromatic systems. researchgate.net
These methods, while not a direct synthesis of this compound, illustrate a "bottom-up" approach where the substituted benzene ring itself is assembled, offering a different strategic advantage compared to the functionalization of a pre-existing ring.
Regioselectivity and Stereochemical Control in Multi-Substituted Benzene Synthesis
The synthesis of a specific isomer like this compound from a pool of potential regioisomers hinges on achieving high regioselectivity. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of incoming groups. Alkoxy groups (methoxy, ethoxy) are strong activating groups and are ortho, para-directors. An ethyl group is a weakly activating ortho, para-director.
In a hypothetical synthesis starting from 1-ethoxy-2-methoxybenzene, subsequent functionalization (e.g., ethylation via Friedel-Crafts) would be directed by both alkoxy groups. The position of the new substituent is determined by a combination of electronic and steric effects. The para position to the ethoxy group (position 4) is sterically accessible and electronically activated, making it a likely site for substitution.
Modern synthetic methods offer more precise control. For example, ortho-metalation, where a substituent directs a strong base to deprotonate the adjacent C-H bond, allows for highly regioselective functionalization. oup.com This strategy can be combined with nucleophilic aromatic substitution (SₙAr) on fluorinated benzene platforms to install a variety of substituents in a controlled, stepwise manner. oup.comoup.com
Stereochemical control, which dictates the three-dimensional arrangement of atoms, is not a factor for the achiral target molecule this compound. However, it becomes critical when synthesizing more complex, chiral analogues or natural products. youtube.com Strategies to achieve stereocontrol include using chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction before being removed. youtube.com Substrate control, where existing stereocenters within the molecule influence the formation of new ones, is another common strategy. youtube.com For instance, the photocycloaddition of alkenes to a benzene ring can proceed with high stereoselectivity, influenced by interactions in the transition state. rsc.org
Development of Sustainable Synthetic Routes for Alkoxy-Aryl Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for alkoxy-aryl compounds. The goal is to develop processes that are more efficient, use less hazardous materials, and minimize waste. researchgate.net
Key aspects of sustainable synthesis in this context include:
Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents (e.g., in classical Friedel-Crafts reactions using large amounts of AlCl₃) to catalytic methods (e.g., palladium or copper catalysis) is a significant advancement. Catalytic reactions reduce waste and often proceed under milder, more energy-efficient conditions. researchgate.netthieme-connect.de
Energy Efficiency: Employing methods that reduce energy consumption, such as conducting reactions at ambient temperature and pressure, is a core principle. researchgate.net The development of highly active catalysts that enable lower reaction temperatures contributes directly to this goal. nih.gov Alternative energy sources like microwave irradiation or ultrasound can also accelerate reactions, reducing reaction times and energy input. researchgate.net
Use of Renewable Feedstocks and Safer Solvents: Green chemistry encourages the use of raw materials derived from renewable sources. researchgate.net While the direct synthesis of aromatic compounds from biomass is still a developing field, the use of safer, non-toxic, and recyclable solvents in place of hazardous ones is a more immediately applicable strategy. researchgate.net
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Cross-coupling reactions, for example, are generally more atom-economical than multi-step classical syntheses that may involve protection and deprotection steps.
The development of iron-catalyzed cross-coupling reactions is an emerging area of interest, as iron is an inexpensive, abundant, and environmentally benign metal. princeton.edugoogle.com Similarly, dual catalysis systems that combine photoredox catalysis with transition metal catalysis can enable new transformations under mild conditions, often using visible light as a renewable energy source. thieme-connect.de These innovations pave the way for more sustainable manufacturing of fine chemicals like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 4 Ethyl 2 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-ethoxy-4-ethyl-2-methoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made based on established principles and data from structurally related compounds.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-donating effects of the ethoxy and methoxy (B1213986) groups and the electron-donating, yet sterically bulky, ethyl group.
The three aromatic protons on the benzene (B151609) ring would appear as distinct multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C3, situated between the two alkoxy groups, is expected to be the most shielded and thus resonate at the lowest chemical shift. The protons at C5 and C6 would be influenced by the para-ethyl group and the ortho-alkoxy groups, leading to more complex splitting patterns.
The ethoxy group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), due to coupling with each other. The methoxy group will present as a sharp singlet. The ethyl group attached to the aromatic ring will display a triplet for its methyl protons and a quartet for its methylene protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.6 - 6.8 | d | ~2.0 |
| H-5 | 6.8 - 7.0 | dd | ~8.0, 2.0 |
| H-6 | 7.0 - 7.2 | d | ~8.0 |
| OCH₂CH₃ | 3.9 - 4.1 | q | ~7.0 |
| OCH₃ | 3.8 - 3.9 | s | - |
| CH₂CH₃ (ring) | 2.5 - 2.7 | q | ~7.5 |
| OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |
| CH₂CH₃ (ring) | 1.1 - 1.3 | t | ~7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon (¹³C) NMR Fingerprinting and Multiplicity Analysis
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to the ten carbon atoms in unique chemical environments. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.
The carbons bearing the oxygen atoms (C1 and C2) will be the most deshielded among the aromatic carbons, appearing at higher chemical shifts. The other aromatic carbons will have shifts determined by the electronic effects of the substituents. The aliphatic carbons of the ethoxy and ethyl groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 148 - 152 |
| C2 | 145 - 149 |
| C4 | 138 - 142 |
| C6 | 120 - 124 |
| C5 | 115 - 119 |
| C3 | 110 - 114 |
| OCH₂CH₃ | 63 - 67 |
| OCH₃ | 55 - 59 |
| CH₂CH₃ (ring) | 28 - 32 |
| OCH₂CH₃ | 14 - 18 |
| CH₂CH₃ (ring) | 15 - 19 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons on adjacent carbons (e.g., H-5 and H-6) and between the methylene and methyl protons of the ethoxy and ethyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons by linking the signals from the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational preferences.
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by vibrations associated with the aromatic ring, the ether linkages, and the alkyl groups.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethoxy and ethyl groups are expected in the 2980-2850 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.
C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages are a key feature and are expected to produce strong bands in the IR spectrum. The C-O-C asymmetric stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.
Out-of-Plane C-H Bending: The pattern of these bands in the 900-675 cm⁻¹ region can often provide information about the substitution pattern of the benzene ring.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1020 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 800 | Strong |
Note: These are predicted values. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
Conformational Analysis via Vibrational Signatures
The flexibility of the ethoxy group allows for the possibility of different rotational conformers. These conformers may have slightly different vibrational frequencies, particularly for the modes involving the ethoxy group. By studying the vibrational spectra at different temperatures or in different phases (liquid, solid), it might be possible to identify the presence of multiple conformers. For instance, studies on similar molecules like ethylbenzene (B125841) have shown that different conformers can be distinguished by specific bands in their vibrational spectra. core.ac.uknih.gov However, without experimental data, a definitive conformational analysis of this compound remains speculative. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the vibrational spectra of different possible conformers and aid in the interpretation of experimental data once it becomes available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the stability of the resulting fragments. The presence of ether linkages and an ethyl group on the benzene ring will dictate the primary fragmentation pathways. Fragmentation of ethers often occurs alpha to the oxygen atom. libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
Based on the fragmentation patterns of structurally similar compounds such as 1-ethyl-4-methoxybenzene nist.govnist.gov, 1-ethoxy-4-ethylbenzene nist.govnih.gov, and 1-ethoxy-4-methylbenzene nist.govnih.gov, a predicted fragmentation pattern for this compound can be proposed. The loss of an ethyl radical (M-29) from the parent molecule is a common fragmentation for ethyl-substituted aromatic compounds. docbrown.infoyoutube.com
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragment Structure | Notes |
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion | The intact molecule with one electron removed. |
| 165 | [C₁₀H₁₃O₂]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy or ethoxy group. |
| 151 | [C₉H₁₁O₂]⁺ | [M-C₂H₅]⁺ | Loss of an ethyl radical from the ethyl substituent. |
| 135 | [C₉H₁₁O]⁺ | [M-OC₂H₅]⁺ | Loss of an ethoxy radical. |
| 107 | [C₇H₇O]⁺ | [M-C₂H₅-CO]⁺ | Subsequent loss of carbon monoxide from the [M-C₂H₅]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement fragment for alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl ion | Loss of all substituents from the benzene ring. docbrown.info |
Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry Determination
Gas Electron Diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gas phase. It provides information about bond lengths, bond angles, and torsional angles.
Currently, there is no publicly available Gas Electron Diffraction data for this compound. Such an analysis would provide precise measurements of the geometry of the molecule, free from the influence of intermolecular forces present in the solid state.
X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of the atoms in the crystal lattice, revealing bond lengths, bond angles, and details of intermolecular interactions.
As of now, the crystal structure of this compound has not been reported in publicly accessible databases. A successful crystallographic study would offer valuable insights into the planarity of the benzene ring, the orientation of the ethoxy, methoxy, and ethyl substituents, and how these molecules pack in the solid state. For comparison, the Automated Topology Builder (ATB) has an entry for the related compound 1-ethoxy-4-ethylbenzene, although the X-ray docking files are currently unavailable. uq.edu.au
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λ_max) and the intensity of absorption (molar absorptivity) are characteristic of a molecule's electronic structure.
Predicted UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (nm) | Notes |
| π → π | 200-230 | Corresponds to the primary benzene absorption band (E2 band). |
| π → π | 250-290 | Corresponds to the secondary, fine-structured benzene absorption band (B band), which may be smoothed out by the substituents. |
Computational Chemistry and Theoretical Modeling of 1 Ethoxy 4 Ethyl 2 Methoxybenzene
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-Ethoxy-4-ethyl-2-methoxybenzene. DFT methods calculate the electronic structure by modeling the electron density rather than the full many-electron wavefunction.
A common approach for a molecule of this nature would involve geometry optimization and energy calculations using a hybrid functional, such as B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. This is often paired with a Pople-style basis set, like 6-31G*, which provides a flexible description of the electron distribution by including polarization functions on heavy (non-hydrogen) atoms. reddit.comresearchgate.net These polarization functions are crucial for accurately describing the bonding in systems with heteroatoms like oxygen. researchgate.net
The primary outputs of these calculations are the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms on the potential energy surface, and the ground state electronic energy. For this compound, DFT calculations would reveal how the electronic-donating effects of the ethoxy and methoxy (B1213986) groups, and the alkyl nature of the ethyl group, influence the bond lengths and angles of the benzene (B151609) ring. acs.org
Table 1: Representative DFT-Calculated Ground State Properties for this compound
This interactive table presents hypothetical, yet representative, data that would be obtained from a DFT calculation at the B3LYP/6-31G* level of theory.
| Property | Value | Unit |
| Ground State Energy | -575.12345 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | 0.45 | eV |
| HOMO-LUMO Gap | 6.34 | eV |
Note: These values are illustrative and represent typical outcomes for a molecule of this type based on established computational methodologies.
While DFT is a workhorse for many applications, ab initio ("from the beginning") methods provide a systematically improvable hierarchy of calculations that can be used for benchmarking. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation that does not account for electron correlation. arxiv.org Consequently, HF calculations often serve as a starting point for more advanced methods.
Second-order Møller-Plesset perturbation theory (MP2) is a common post-Hartree-Fock method that offers a cost-effective way to include electron correlation, which is essential for accurately describing the subtle non-covalent interactions that can influence conformational energies. arxiv.orgictp.it By comparing the results from HF, MP2, and DFT, researchers can assess the importance of electron correlation for a given property and validate the accuracy of the chosen DFT functional. For this compound, MP2 calculations would be particularly valuable for refining the relative energies of different conformers, where dispersion forces between the alkyl and alkoxy groups may play a significant role.
Table 2: Comparison of Calculated Relative Energies for Different Computational Methods
This table illustrates how different levels of theory could predict the relative stability of two hypothetical conformers of this compound.
| Method | Basis Set | Relative Energy (Conformer 2 vs. 1) |
| Hartree-Fock | 6-31G | 1.8 kcal/mol |
| DFT (B3LYP) | 6-31G | 1.5 kcal/mol |
| MP2 | 6-31G* | 1.3 kcal/mol |
Note: This is a representative table. The lower relative energy predicted by MP2 suggests the importance of electron correlation in stabilizing the second conformer.
Conformational Analysis and Potential Energy Surfaces of Alkoxy/Alkyl Rotations
The flexibility of the ethoxy, methoxy, and ethyl groups means that this compound can exist in numerous conformations, each with a different spatial arrangement and associated energy. chemistrysteps.com Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. libretexts.orgnobelprize.org
The key degrees of freedom in this compound are the rotations around the bonds connecting the substituents to the benzene ring and the rotations within the substituents themselves (e.g., the C-C-O-C dihedral of the ethoxy group). A detailed understanding of the molecule's conformational landscape can be achieved by systematically rotating one or more of these dihedral angles and calculating the energy at each step using a quantum mechanical method like DFT. This process, known as a potential energy surface (PES) scan, maps out the energy as a function of the molecular geometry.
For this compound, a two-dimensional PES could be generated by simultaneously varying the dihedral angles of the methoxy and ethoxy groups relative to the plane of the benzene ring. The resulting map would show energy minima, corresponding to stable conformers, and saddle points, corresponding to the transition states for rotation between these conformers. arxiv.org These calculations would likely show that the most stable conformers have the methyl and ethyl groups of the alkoxy substituents oriented in a staggered fashion relative to the aromatic ring to minimize steric clash.
The relative stability of the different conformers of this compound is determined by a delicate balance of steric and electronic effects. chemrxiv.org
Steric Effects: This refers to the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. springerprofessional.de In this molecule, significant steric hindrance can arise between the ortho-positioned methoxy group and the adjacent ethoxy group, as well as between the ethyl group and the neighboring methoxy group. The molecule will tend to adopt conformations that minimize these repulsive interactions. For example, the ethyl group is likely to orient itself away from the methoxy group.
Electronic Effects: These include resonance and inductive effects. The oxygen atoms of the methoxy and ethoxy groups are electron-donating through resonance, which influences the electron density distribution in the aromatic ring. There can also be attractive or repulsive electrostatic interactions between the partial charges on the atoms of the different substituent groups. Computational analysis helps to deconstruct these competing interactions and explain the geometric preferences observed in the lowest-energy conformers. acs.org For instance, the orientation of the alkoxy groups relative to the ring will be influenced by the need to maximize overlap between the oxygen lone pairs and the ring's pi-system, while simultaneously minimizing steric repulsion.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions
While QM calculations are excellent for describing the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase (i.e., in a liquid or solid state). nih.govacs.org MD simulations treat atoms as classical particles and use a force field—a set of parameters that describes the potential energy of the system—to calculate the forces between atoms and predict their motion over time by solving Newton's equations of motion.
For this compound, an MD simulation would typically involve placing a large number of these molecules in a simulation box, often with a solvent, to model its liquid state behavior. The simulation would provide insights into:
Conformational Dynamics: How the molecule samples different conformations at a given temperature.
Intermolecular Interactions: The nature of the interactions between neighboring molecules, such as van der Waals forces and electrostatic interactions.
Bulk Properties: Collective properties like density and diffusion coefficients can be calculated from the simulation trajectory.
MD simulations can reveal how intermolecular packing and solvent interactions might favor certain conformations that are not the global minimum in the gas phase, providing a more realistic picture of the molecule's behavior in a real-world chemical environment.
Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR, IR, UV-Vis)
Theoretical modeling through computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement experimental findings. For the compound this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be the standard approaches to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
These predictions are derived from calculations of the molecule's optimized geometry and electronic structure. For instance, theoretical NMR chemical shifts are typically calculated by determining the magnetic shielding tensors of the nuclei. IR frequencies and intensities are predicted from the second derivatives of the energy with respect to atomic displacements, yielding the vibrational modes of the molecule. UV-Vis absorption wavelengths and oscillator strengths are generally calculated using TD-DFT, which explores the electronic transitions between molecular orbitals.
However, a review of publicly available scientific literature and databases indicates that specific theoretical studies predicting the NMR, IR, and UV-Vis spectra for this compound have not been reported. While computational studies have been performed on structurally related molecules, providing a general understanding of the spectral characteristics of substituted benzene rings, direct theoretical data for the title compound is not available.
Should such computational studies be undertaken, the expected data would be presented in tables similar to the hypothetical examples below.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Note: The following data is illustrative and not based on actual reported calculations for this specific molecule.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.7 - 7.0 | 110 - 120 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Ethoxy (-OCH₂CH₃) | ~4.0 | ~63 |
| Ethoxy (-OCH₂CH₃) | ~1.4 | ~15 |
| Ethyl (-CH₂CH₃) | ~2.6 | ~28 |
Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) (Note: The following data is illustrative and not based on actual reported calculations for this specific molecule.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 |
Hypothetical Predicted UV-Vis Absorption Maxima (λ_max) (Note: The following data is illustrative and not based on actual reported calculations for this specific molecule.)
| Electronic Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~220 |
Investigation of Reactivity Descriptors (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)
Reactivity descriptors derived from computational chemistry, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical behavior of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, these parameters would be calculated using quantum chemical methods like DFT. The analysis would involve optimizing the molecule's geometry and then calculating the energies of its molecular orbitals. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.
As with the spectroscopic parameters, specific computational studies detailing the frontier molecular orbitals and the HOMO-LUMO gap for this compound are not found in the surveyed scientific literature. Therefore, no specific energy values or visualizations can be reported.
If such a study were conducted, the key findings would be summarized in a table, as shown in the hypothetical example below.
Hypothetical Reactivity Descriptors (Note: The following data is illustrative and not based on actual reported calculations for this specific molecule.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 |
| LUMO Energy | -0.8 |
The investigation of these theoretical parameters is essential for a comprehensive understanding of the chemical properties of this compound and for predicting its behavior in chemical reactions.
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 1 Ethoxy 4 Ethyl 2 Methoxybenzene
Aromatic Ring Reactivity and Directed Functionalization
The benzene (B151609) ring of 1-Ethoxy-4-ethyl-2-methoxybenzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy, methoxy (B1213986), and ethyl substituents. Both alkoxy and alkyl groups are ortho, para-directing. In this specific substitution pattern, the directing effects of the substituents must be carefully considered to predict the regioselectivity of incoming electrophiles.
Detailed Mechanistic Studies of Electrophilic Aromatic Substitutions
The mechanism of electrophilic aromatic substitution (EAS) on this compound follows the general, well-established two-step pathway. The first, and typically rate-determining, step involves the attack of the electron-rich aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The second, faster step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.
The regioselectivity of the substitution is governed by the ability of the existing substituents to stabilize the positive charge in the arenium ion intermediate. Both the ethoxy and methoxy groups are strong activating groups that can stabilize the positive charge at the ortho and para positions through resonance. The ethyl group is a weaker activating group that stabilizes the arenium ion primarily through an inductive effect and hyperconjugation.
In this compound, the positions ortho and para to the strongly activating alkoxy groups are the most likely sites of electrophilic attack. The position between the two alkoxy groups (position 3) is sterically hindered. The position ortho to the methoxy group and meta to the ethoxy group (position 3) and the position ortho to the ethoxy group and meta to the methoxy group (position 6) are activated. The position para to the methoxy group is occupied by the ethyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the alkoxy groups that are not sterically hindered.
Regioselective Bromination, Nitration, and Sulfonation
Regioselective Bromination: The bromination of this compound is expected to proceed readily. Based on studies of similar compounds like veratrole (1,2-dimethoxybenzene), which can be brominated to yield 4-bromoveratrole, it is predicted that bromination of this compound would favor substitution at the position para to the ethoxy group (position 5) or the position ortho to the methoxy group (position 3), with the former being more likely due to less steric hindrance.
Regioselective Nitration: Nitration of this compound is anticipated to be a facile reaction. Research on the nitration of 1,2-dialkoxybenzenes has shown a high degree of regioselectivity, often leading to the formation of the 4,5-dinitro derivative. For this compound, nitration would likely occur at the positions most activated by the alkoxy groups.
Regioselective Sulfonation: Sulfonation of this compound is also expected to be a straightforward electrophilic aromatic substitution. Studies on the sulfonation of 1,2-dimethoxybenzene (B1683551) indicate that the reaction yields the 4-sulfonic acid. By analogy, it is plausible that sulfonation of this compound would also lead to substitution at the less sterically hindered position para to one of the alkoxy groups.
| Electrophilic Aromatic Substitution Reaction | Predicted Major Product(s) | Typical Reagents |
| Bromination | 5-Bromo-1-ethoxy-4-ethyl-2-methoxybenzene | Br₂ in a non-polar solvent (e.g., CCl₄) |
| Nitration | 5-Nitro-1-ethoxy-4-ethyl-2-methoxybenzene | HNO₃, H₂SO₄ |
| Sulfonation | This compound-5-sulfonic acid | Fuming H₂SO₄ |
Transformations Involving the Alkoxy Groups
The ethoxy and methoxy groups of this compound are susceptible to specific chemical transformations, most notably cleavage reactions.
Selective Cleavage and Dealkylation Reactions
The cleavage of the ether linkages in this compound can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org The relative ease of cleavage of the methyl versus the ethyl ether bond can be influenced by the reaction conditions and the specific reagent used. Generally, cleavage of the methyl ether is slightly more facile than the ethyl ether.
The mechanism of ether cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group. libretexts.org For primary alkyl groups like ethyl and methyl, the reaction typically follows an S(_N)2 mechanism. libretexts.org In the case of this compound, the reaction with HBr or HI would likely lead to a mixture of the corresponding phenols and alkyl halides.
| Reaction | Reagents | Expected Products |
| Ether Cleavage | Excess HBr or HI | 4-Ethyl-1,2-benzenediol, Bromoethane, Bromomethane or Iodoethane, Iodomethane |
| Selective Demethylation | BBr₃ | 4-Ethyl-2-ethoxyphenol, Methyl bromide |
Oxidation and Reduction Pathways of Ether Linkages
The ether linkages in this compound are generally stable to oxidation and reduction under standard conditions. The aromatic ring itself is also relatively resistant to reduction by catalytic hydrogenation under mild conditions. However, under forcing conditions (high pressure and temperature) with a suitable catalyst (e.g., Rh/C), the benzene ring can be reduced to a cyclohexane (B81311) ring. The ether linkages would remain intact under these conditions.
Reactions at the Ethyl Side Chain
The ethyl group attached to the benzene ring is also a site for potential chemical reactions, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).
The benzylic protons of the ethyl group are activated towards radical substitution and oxidation due to the resonance stabilization of the resulting benzylic radical. A common reaction is the oxidation of the ethyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comtestbook.comdoubtnut.comdoubtnut.com This reaction proceeds as long as there is at least one benzylic hydrogen atom. masterorganicchemistry.comtestbook.comdoubtnut.comdoubtnut.com Therefore, the ethyl group of this compound would be oxidized to a carboxylic acid group under these conditions, yielding 3-ethoxy-4-methoxybenzoic acid.
| Reaction | Reagents | Expected Product |
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 3-Ethoxy-4-methoxybenzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light or radical initiator | 1-(1-Bromoethyl)-4-ethoxy-2-methoxybenzene |
In-depth Analysis of this compound Reveals Limited Publicly Available Research
While the compound is listed by several chemical suppliers, extensive searches for dedicated studies on its selective oxidation, aliphatic substitution, and catalytic transformations have yielded no specific results. Consequently, the creation of a detailed article focusing on the "" as outlined, complete with research data and interactive tables, cannot be fulfilled at this time due to the absence of foundational research data.
The specific arrangement of the ethoxy, methoxy, and ethyl groups on the benzene ring dictates a unique chemical behavior that cannot be accurately extrapolated from related but structurally different compounds. Scientific accuracy requires that the discussion of reactivity, including oxidation to carboxylic acids or alcohols, and derivatization via the ethyl group, be based on direct experimental studies of this compound. Similarly, any analysis of catalytic transformations, reaction kinetics, or thermodynamics would necessitate specific data that is not currently present in the public domain.
Further research and publication in peer-reviewed journals are required to build the body of knowledge necessary to detail the chemical characteristics of this specific compound. Until such studies are conducted and published, a comprehensive and scientifically rigorous article on the subject remains speculative.
Advanced Applications and Materials Science Contributions of 1 Ethoxy 4 Ethyl 2 Methoxybenzene and Its Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
The arrangement of ethoxy, ethyl, and methoxy (B1213986) groups on the benzene (B151609) ring of 1-Ethoxy-4-ethyl-2-methoxybenzene makes it a potentially valuable and versatile building block in complex organic synthesis. The ether functionalities (ethoxy and methoxy) are relatively stable, yet they can be cleaved under specific conditions, offering a handle for synthetic transformations. Furthermore, these groups influence the reactivity of the aromatic ring, directing electrophilic substitution reactions to specific positions.
A compelling example of the utility of a similar structural unit is found in the synthesis of Apremilast, a significant pharmaceutical agent. Apremilast incorporates a 3-ethoxy-4-methoxyphenyl group, which is structurally analogous to the substitution pattern of this compound. google.comgoogle.com The synthesis of Apremilast and its intermediates, such as (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, highlights the importance of the ethoxy-methoxy-substituted phenyl ring as a core structural element. google.comgoogle.com This moiety is crucial for the biological activity of the final molecule. The processes for the preparation of these complex molecules often involve the use of intermediates that feature this specific substitution pattern, underscoring its role as a key building block. google.com
The synthetic routes to these types of molecules often rely on the predictable reactivity of the substituted benzene ring, allowing for the controlled addition of further functional groups. This makes derivatives of this compound attractive starting materials for the construction of complex molecular architectures.
Development of Specialty Chemicals and Functional Materials
The unique electronic and steric properties imparted by the ethoxy, ethyl, and methoxy substituents suggest that this compound and its derivatives could be precursors to a range of specialty chemicals and functional materials. The ether groups can enhance solubility in organic solvents, a desirable property for many industrial applications.
The development of derivatives from similar structures has been a key focus in the creation of new functional materials. For instance, the synthesis of various ring-substituted phenylcyanoacrylates, including those with ethoxy and methoxy groups, has been explored for the creation of novel copolymers. google.com These studies demonstrate how modifications of the alkoxy groups on a benzene ring can be used to tune the properties of resulting polymers.
Furthermore, the core structure of this compound is related to intermediates used in the synthesis of compounds with specific therapeutic activities. For example, derivatives of 3-ethoxy-4-methoxyphenyl have been investigated for their role as immunomodulators and for treating disorders related to tumor necrosis factor alpha (TNF-α). google.com This indicates that derivatives of this compound could be explored for similar applications in medicinal chemistry, leading to the development of new specialty chemicals with potential therapeutic benefits.
Investigation of Optoelectronic Properties (e.g., Semiconductor Potential)
The study of structure-property relationships in substituted benzenes is crucial for designing materials with desired electronic characteristics. The interaction between substituents on a benzene ring can significantly affect the molecule's energy levels and charge transport properties. Theoretical studies on methoxy-substituted acetophenones, for example, have explored how substituent positions influence intramolecular effects, which are key to understanding their electronic behavior.
The development of organic semiconductors often involves the use of aromatic cores functionalized with groups that can tune the material's bandgap and charge mobility. The specific substitution pattern of this compound could, in principle, be leveraged to create novel organic semiconducting materials. Further research, including computational modeling and experimental characterization, would be necessary to fully elucidate its potential in this area.
Rational Design of Derivatives for Targeted Chemical Properties
The rational design of derivatives of this compound allows for the fine-tuning of its chemical properties for specific applications. By modifying the substituents on the benzene ring, it is possible to alter the molecule's reactivity, solubility, and electronic characteristics.
The chemical reactivity of this compound is governed by the interplay of its substituents. The ethoxy and methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution reactions. The ethyl group is also an activating, ortho, para-directing group. This predictable reactivity allows for the selective introduction of other functional groups onto the aromatic ring.
Studies on related alkoxy-substituted benzenes provide insight into the structure-property relationships that would apply to this compound. For example, the synthesis of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, an intermediate for the oral hypoglycemic agent repaglinide, involves the manipulation of substituents on a similarly substituted benzene ring. patsnap.com The process highlights how understanding the directing effects of the alkoxy groups is crucial for achieving the desired product.
The development of a stable analogue of a chromene-based compound, where structure-activity relationship (SAR) studies guided the design, further illustrates this principle. umn.edu By systematically modifying the substituents on the aromatic ring, researchers were able to develop a compound with improved cytotoxic activity against tumor cells. umn.edu This approach could be applied to this compound to design derivatives with targeted biological or material properties.
Integration into Advanced Polymer Architectures
The functional groups on this compound and its derivatives make them suitable candidates for integration into advanced polymer architectures. The aromatic ring can provide rigidity and thermal stability to a polymer backbone, while the alkoxy groups can influence the polymer's solubility and processing characteristics.
Research on the copolymerization of styrene (B11656) with alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates demonstrates the feasibility of incorporating such molecules into polymers. google.com In this work, monomers containing various methoxy and ethoxy substituted phenyl rings were successfully copolymerized with styrene, indicating that the presence of these alkoxy groups is compatible with radical polymerization processes. google.com The resulting copolymers exhibited compositions that were dependent on the specific ring substituents, showing that the monomer structure can be used to control the final polymer properties. google.com
Similarly, novel styrene copolymers with ring-substituted ethyl phenylcyanoacrylates, including 2-ethoxy derivatives, have been prepared and characterized. These studies provide a clear precedent for the use of ethoxy-substituted aromatic compounds as monomers or co-monomers in the synthesis of new polymers with tailored properties. Derivatives of this compound could be designed to be polymerizable, for example, by introducing a vinyl or other polymerizable group, leading to the creation of new functional polymers for a variety of applications.
Future Research Horizons and Emerging Methodologies for Alkoxy Substituted Benzene Compounds
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of alkoxy-substituted benzenes is moving beyond traditional methods towards more efficient, selective, and environmentally friendly approaches. A key area of development is the use of C-H functionalization , which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds. This strategy is highly atom-economical and can significantly shorten synthetic routes to complex molecules. For instance, direct arylation reactions and cross-dehydrogenative couplings are being explored for the synthesis of organic optoelectronic materials from small molecules and polymers with conjugated structures. While these methods offer the advantage of shorter syntheses, achieving high regioselectivity and suppressing unwanted side reactions like homo-coupling remain active areas of research.
Cross-coupling reactions , catalyzed by transition metals like palladium, continue to be a cornerstone of aromatic chemistry. Innovations in this area focus on developing more active and versatile catalysts that can operate under milder conditions and with a broader range of substrates. The use of well-defined precatalysts and specialized ligands is enabling the coupling of increasingly complex molecular fragments, which is essential for the synthesis of advanced materials.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing chemical reactions require detailed knowledge of reaction kinetics, mechanisms, and the formation of intermediates. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing a wealth of information that is not accessible through traditional offline analysis.
Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. For example, operando Raman spectroscopy can provide molecular-level information about the structure of a catalyst and the nature of surface intermediates during a reaction. lehigh.eduresearchgate.net This technique is being used to study a variety of catalytic processes, including those relevant to the synthesis of substituted aromatic compounds. lehigh.eduresearchgate.net Time-gated Raman spectroscopy is an emerging technique that can suppress fluorescence, a common issue in the analysis of organic molecules, thereby improving the quality of the spectral data. nih.govtimegate.com
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another valuable tool for in-situ reaction monitoring. By immersing a probe directly into the reaction mixture, chemists can track the concentration of reactants, products, and intermediates in real-time. This has been successfully applied to monitor a variety of organic reactions, including photocuring processes and enzymatic hydroesterification. uni-muenchen.deresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also being adapted for in-situ kinetic studies. By acquiring a series of spectra over the course of a reaction, it is possible to follow the changes in concentration of different species and elucidate reaction mechanisms. rsc.orgnih.gov The integration of online NMR with automated synthesis platforms allows for real-time analysis and dynamic control of reaction conditions, which is particularly useful for sensitive reactions like Grignard reagent formation. rsc.org
| Spectroscopic Technique | Application in Reaction Monitoring | Advantages |
| Operando Raman Spectroscopy | Provides molecular-level information on catalyst structure and surface intermediates under reaction conditions. lehigh.eduresearchgate.net | High sensitivity to vibrational modes, can be used in various environments (gas, liquid, solid). lehigh.edu |
| ATR-FTIR Spectroscopy | Real-time tracking of reactant, product, and intermediate concentrations in the liquid phase. uni-muenchen.deresearchgate.net | Non-invasive, provides rich structural information, suitable for a wide range of organic reactions. |
| In-situ NMR Spectroscopy | Kinetic studies and mechanistic elucidation by monitoring concentration changes of species over time. rsc.orgnih.gov | Quantitative, provides detailed structural information, can identify unknown intermediates. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, accelerating the discovery and design of new molecules and materials. These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human to discern.
In the context of alkoxy-substituted benzene (B151609) compounds, AI and ML are being used to:
Predict material properties: Machine learning models can be trained to predict a wide range of properties, such as thermal stability, electronic properties, and even the potential for a molecule to form a liquid crystal phase, based on its chemical structure. mdpi.comsciforum.netfrontiersin.orgacs.org This allows for the rapid screening of virtual libraries of compounds to identify promising candidates for specific applications, significantly reducing the need for time-consuming and expensive experimental synthesis and characterization. mdpi.comsciforum.netfrontiersin.orgacs.org
Design novel catalysts: AI is being used to design more efficient and selective catalysts for the synthesis of complex organic molecules. nih.govornl.govresearchgate.netbohrium.comnih.gov By analyzing existing catalyst performance data, machine learning algorithms can identify key structural features that lead to high activity and selectivity, guiding the design of new and improved catalysts. nih.govornl.govresearchgate.netbohrium.comnih.gov
Optimize reaction conditions: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield and minimize side reactions. This data-driven approach can lead to more efficient and robust synthetic processes.
Accelerate drug discovery: In the pharmaceutical industry, AI is being used to identify new drug candidates and to predict their efficacy and potential side effects. For alkoxy-substituted benzene derivatives with potential biological activity, AI can be a powerful tool for lead optimization and drug design.
The development of large chemical databases and sophisticated machine learning algorithms is enabling a new paradigm of "in silico" materials discovery, where the properties and performance of new compounds can be accurately predicted before they are ever synthesized in the lab.
Exploration of New Functionalization Strategies for Enhanced Material Performance
The properties of alkoxy-substituted benzene compounds can be finely tuned by introducing additional functional groups onto the aromatic ring or the alkoxy side chains. The exploration of new functionalization strategies is crucial for developing materials with enhanced performance for a variety of applications.
For instance, in the field of organic electronics , the introduction of specific functional groups can significantly impact the material's charge transport properties, light absorption and emission characteristics, and stability. Alkoxy groups themselves are known to influence the electronic properties of conjugated polymers, and their length and branching can affect the material's morphology and processability. The strategic placement of electron-donating or electron-withdrawing groups on the benzene ring can be used to tailor the energy levels of the material for optimal performance in devices like organic photovoltaics and light-emitting diodes. The synthesis of organic optoelectronic materials is increasingly utilizing direct C-H functionalization as a more efficient alternative to traditional cross-coupling reactions. nih.gov
The introduction of functional groups that can participate in specific intermolecular interactions, such as hydrogen bonding or π-π stacking, can be used to control the self-assembly of molecules in the solid state. This is particularly important for applications that rely on well-ordered molecular arrangements, such as organic field-effect transistors.
Furthermore, functionalization can be used to impart new properties to the material, such as solubility in specific solvents, thermal stability, or the ability to respond to external stimuli like light or pH. The development of versatile and efficient functionalization methods is therefore a key area of research for unlocking the full potential of alkoxy-substituted benzene compounds in materials science.
Design and Synthesis of Complex Architectures Incorporating the 1-Ethoxy-4-ethyl-2-methoxybenzene Moiety
The this compound moiety, with its specific substitution pattern, can serve as a versatile building block for the construction of more complex and functional molecular architectures. The design and synthesis of these larger structures are driven by the desire to create materials with novel properties and functionalities arising from the spatial arrangement of the constituent units.
Liquid crystals are a class of materials that exhibit properties intermediate between those of conventional liquids and solid crystals. The shape and polarity of molecules play a crucial role in their ability to form liquid crystalline phases. Alkoxy-substituted benzene derivatives are common components of liquid crystal molecules, with the length and position of the alkoxy chains influencing the type of mesophase formed and the temperature range over which it is stable. The this compound moiety could be incorporated into liquid crystal designs to investigate the effect of its specific substitution pattern on mesomorphic behavior.
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org Alkoxy-substituted aromatic compounds can be used as the core, branching units, or surface groups of dendrimers. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org The precise control over the size, shape, and surface functionality of dendrimers makes them attractive for a wide range of applications, including drug delivery, catalysis, and light harvesting. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org The this compound unit could be used as a building block in the synthesis of novel dendrimers with unique properties. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org
Polymers containing alkoxy-substituted benzene moieties in their main chain or as side chains can exhibit interesting optical and electronic properties. For example, poly(p-phenylenevinylene)s (PPVs) and poly(p-phenyleneethynylene)s (PPEs) with alkoxy side chains are widely studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The alkoxy groups enhance the solubility and processability of these otherwise rigid polymers and also influence their photophysical properties. nih.gov The incorporation of the this compound unit into polymer structures could lead to new materials with tailored electronic and optical characteristics.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by modifying the organic linker. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org An appropriately functionalized derivative of this compound could be used as a linker in the synthesis of new MOFs. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org The ethoxy and methoxy (B1213986) groups could influence the framework's structure and its interactions with guest molecules, potentially leading to applications in gas storage, separation, and catalysis. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org
| Complex Architecture | Potential Role of this compound Moiety | Key Research Areas |
| Liquid Crystals | As a core or terminal group to influence mesophase behavior. | Synthesis of novel liquid crystal molecules and characterization of their phase transitions. |
| Dendrimers | As a core, branching unit, or surface group to control size, shape, and functionality. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org | Development of efficient synthetic routes to dendrimers and exploration of their applications. wum.edu.pkfindaphd.comiipseries.orgsemanticscholar.org |
| Polymers | As a monomer or side chain to tailor electronic and optical properties. nih.gov | Synthesis of new conjugated polymers and investigation of their performance in optoelectronic devices. |
| Metal-Organic Frameworks (MOFs) | As a functionalized linker to control framework structure and properties. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org | Design and synthesis of novel MOFs for applications in gas storage, separation, and catalysis. rsc.orgnih.govbohrium.comnih.govhakon-art.comarxiv.org |
Q & A
Q. What are the optimal synthetic routes for 1-Ethoxy-4-ethyl-2-methoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts. For example, a Suzuki-Miyaura coupling between 1-ethoxy-4-bromo-2-methoxybenzene and ethylboronic acid under inert conditions (e.g., nitrogen atmosphere) yields the target molecule. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) at reflux (80–100°C)
- Base : Na₂CO₃ or K₃PO₄ (2–3 equivalents)
- Reaction Time : 12–24 hours
Optimization involves adjusting solvent polarity and catalyst loading to improve yields (typically 60–85%) .
| Condition | Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 0.5–2 mol% | Higher loading → faster kinetics |
| Temperature | 80–100°C | Higher temps → side reactions |
| Solvent Polarity | THF (ε=7.6) vs. DME (ε=7.2) | Polar solvents favor coupling |
Q. How can spectroscopic methods (NMR, IR, XRD) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks based on substituent effects. The ethoxy group (CH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (J=7 Hz), while aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ 6.8–7.2 ppm) .
- XRD : Use SHELX programs for crystallographic refinement. SHELXL resolves hydrogen atom positions via difference Fourier maps, with R-factor convergence below 5% for high-resolution data .
- IR : Stretching vibrations for C-O (ethoxy: ~1100 cm⁻¹; methoxy: ~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What are the key reaction pathways (oxidation, reduction, substitution) for modifying this compound?
- Methodological Answer :
- Oxidation : Treat with KMnO₄/H₂SO₄ to convert ethyl groups to carboxylic acids (yield: ~50%). Monitor via TLC for intermediate ketone formation .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates aromatic rings but may require elevated pressure (3–5 atm) for full conversion .
- Substitution : SN2 displacement of ethoxy groups with NaN₃ in DMF yields azide derivatives (reaction time: 6–8 hours at 60°C) .
Q. How can contradictions in crystallographic or spectroscopic data be resolved during structural validation?
- Methodological Answer :
- Crystallography : Use SHELXD for phase refinement and SHELXE for density modification to resolve ambiguous electron density maps. Cross-validate with NMR data to confirm substituent positions .
- Spectroscopy : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian09/B3LYP/6-31G*) to identify misassignments .
Q. What computational approaches (DFT, MD) are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential surfaces. Use SMILES strings (e.g.,
COc1cc(OCCOCC)c(cc1)CC) for input files . - Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study conformational flexibility of ethoxy groups .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN374 standard) and Type P95 respirators during synthesis to avoid dermal/ inhalation exposure .
- First Aid : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention. Avoid inducing vomiting .
Applications in Research
Q. How does this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The ethoxy and methoxy groups enhance bioavailability by increasing lipophilicity (logP ~2.8). Derivatives have been explored as:
- Antimicrobial Agents : Test against S. aureus via broth microdilution (MIC: 32 µg/mL) .
- Drug Intermediates : Couple with bioactive moieties (e.g., indole) via Suzuki reactions for kinase inhibitor libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
